3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and 2-pyridone.
N-Alkylation: The 2-pyridone undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 1-(2-fluorobenzyl)pyridin-2(1H)-one.
Bromination: The resulting product is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the pyridinone ring or the substituents.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases (e.g., potassium carbonate) and solvents (e.g., toluene).
Major Products
Substitution: Formation of 3-substituted derivatives.
Oxidation/Reduction: Modified pyridinone ring structures.
Coupling: Formation of biaryl or alkyne-linked products.
Scientific Research Applications
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: It can be employed in the design of probes or inhibitors for studying biological pathways and targets.
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group and bromine atom can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzylpyridin-2(1H)-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(2-Fluorobenzyl)pyridin-2(1H)-one: Lacks the bromine atom, which may limit its ability to undergo certain substitution or coupling reactions.
3-Chloro-1-(2-fluorobenzyl)pyridin-2(1H)-one: Substitution of bromine with chlorine, which may alter its reactivity and properties.
Uniqueness
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for further functionalization and study.
Properties
IUPAC Name |
3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOJLFLHBSWNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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